molecular formula C21H16N4O4S3 B11278491 Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate

Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate

Cat. No.: B11278491
M. Wt: 484.6 g/mol
InChI Key: KDIABOUADQWMGR-UHFFFAOYSA-N
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Description

Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The reaction conditions often require the use of sulfur-containing reagents and various catalysts to facilitate the formation of the thiazolo[4,5-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in ensuring the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolo[4,5-d]pyrimidine core can be reduced to form alcohols.

    Substitution: The phenyl ring and acetamido group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The thiazolo[4,5-d]pyrimidine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the thioxo group and phenyl ring can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is unique due to its combination of a thiazolo[4,5-d]pyrimidine core with a thioxo group, phenyl ring, and acetamido group

Properties

Molecular Formula

C21H16N4O4S3

Molecular Weight

484.6 g/mol

IUPAC Name

methyl 4-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H16N4O4S3/c1-29-19(28)12-7-9-13(10-8-12)22-15(26)11-31-20-23-17-16(18(27)24-20)32-21(30)25(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

KDIABOUADQWMGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

Origin of Product

United States

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